N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-3-phenylprop-2-ynamide is a novel SPAK (STE20/SPS1-related proline/alanine-rich kinase) inhibitor [ [] ]. In scientific research, it is primarily utilized for its ability to modulate the WNK (with no lysine [K] kinases)-SPAK-NKCC1 (Na-K-Cl cotransporter) signaling cascade, particularly in the context of neurological conditions like stroke [ [] ]. This compound demonstrates promising therapeutic potential for neurological diseases, particularly in cases involving hypertension comorbidity [ [] ].
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-3-phenylprop-2-ynamide acts as a SPAK inhibitor, directly targeting the WNK-SPAK-NKCC1 signaling cascade [ [] ]. In the context of stroke, this compound significantly reduces the activation of the WNK-SPAK-NKCC1 complex, which is linked to worsened stroke outcomes, particularly in individuals with hypertension [ [] ]. The inhibition of SPAK by this compound leads to a reduction in brain lesion size and neurological function deficits without impacting blood pressure or cerebral blood flow [ [] ]. This suggests a neuroprotective effect specific to the modulation of this signaling pathway.
The primary application of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-3-phenylprop-2-ynamide in scientific research is investigating its potential as a therapeutic agent for stroke, particularly in individuals with comorbid hypertension [ [] ]. Studies have demonstrated that post-stroke administration of this compound significantly reduces:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4